molecular formula C16H21NO4 B1404514 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid CAS No. 1158755-34-0

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid

Cat. No.: B1404514
CAS No.: 1158755-34-0
M. Wt: 291.34 g/mol
InChI Key: GWWGBEWIQQTBEL-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1158755-34-0) features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protective group at position 2 and an acetic acid moiety at position 6. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol .

Applications:
Primarily used as a pharmaceutical intermediate, it serves in peptide synthesis and drug development due to its Boc group, which enhances stability during reactions .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWGBEWIQQTBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid typically involves a multi-step organic reaction process. The initial step often includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the tert-butoxycarbonyl protecting group. Subsequent steps involve specific acylation reactions to attach the acetic acid moiety.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound requires precise control of reaction conditions, such as temperature, solvent choice, and catalysts, to ensure high yield and purity. The process is typically conducted in large reactors with continuous monitoring to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst to yield various hydrogenated derivatives.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at the acetic acid moiety, where groups like halogens can be introduced.

Common Reagents and Conditions: : The reactions involving this compound typically utilize a range of common organic reagents including bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, methanol). Conditions such as temperature and pH are carefully controlled to drive the reactions towards desired products.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tetrahydroisoquinoline derivatives, including 2-(2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid, are known for their diverse biological activities. They have been studied for their potential as:

  • Antidepressants : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating depression and anxiety disorders.
  • Anticancer Agents : Research indicates that certain tetrahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other bioactive molecules. For instance:

  • Synthesis of Isoquinoline Derivatives : The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, facilitating the synthesis of more complex isoquinoline derivatives that can be biologically evaluated .

Case Study 1: Antidepressant Activity

A study published in the Chemical and Pharmaceutical Bulletin explored a series of 2-substituted tetrahydroisoquinoline derivatives. The researchers synthesized several compounds based on the structure of this compound and evaluated their antidepressant-like effects in animal models. The findings indicated significant improvements in behavioral tests compared to control groups .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of tetrahydroisoquinoline derivatives. The study assessed the cytotoxicity of synthesized compounds against human cancer cell lines (e.g., breast and lung cancer). Results demonstrated that certain derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis .

Mechanism of Action

This compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: : It can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways.

  • Pathways Involved: : It may influence pathways related to neurotransmission, metabolic regulation, and cellular signaling, though the exact mechanisms can vary depending on the specific biological context.

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : ≥95%
  • Storage : Sealed in dry conditions at 2–8°C .
  • Safety : Precautionary measures include avoiding heat sources (P210) and keeping away from children (P102) .

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name (CAS) Substituents Protecting Group Position Molecular Weight (g/mol) Key Properties
Target Compound (1158755-34-0) Acetic acid Boc 7-yl 291.34 Acid-labile, hydrophobic, ≥95% purity
(R)-2-(2-Boc-1,2,3,4-THIQ-3-yl)acetic acid (332064-64-9) Acetic acid Boc 3-yl 291.34 Stereospecific (R-configuration), similar storage
(S)-2-(2-Fmoc-1,2,3,4-THIQ-3-yl)acetic acid (270062-99-2) Acetic acid Fmoc 3-yl 413.47 Base-labile, higher molecular weight
(R)-2-(1,2,3,4-THIQ-3-yl)acetic acid HCl (187218-03-7) Acetic acid None (HCl salt) 3-yl 227.69 Deprotected, hydrophilic, lower stability

Comparative Analysis

Protecting Groups
  • Boc (tert-butoxycarbonyl) :
    • Target Compound : Acid-labile, ideal for stepwise synthesis in acidic conditions. Enhances solubility in organic solvents .
    • vs. Fmoc : The Fmoc analogue (CAS 270062-99-2) is base-labile, requiring piperidine for removal, making it unsuitable for acid-sensitive applications .
Substituent Position
  • 7-yl vs. 3-yl Isomers :
    • The target compound’s acetic acid at 7-yl (vs. 3-yl in CAS 332064-64-9) may alter steric effects and binding affinity in biological systems. For example, in HIV integrase inhibitors, substituent position critically affects target engagement .
Stereochemistry
  • No stereochemical data is available for the 7-yl target compound, suggesting broader applicability in racemic mixtures .
Deprotected Derivatives
  • Hydrochloride Salts (e.g., CAS 187218-03-7) :
    • Lack Boc/Fmoc groups, increasing hydrophilicity but reducing stability. Used in final drug formulations rather than intermediates .

Biological Activity

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is a compound of interest due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 149353-95-7
  • Physical State : Solid
  • Purity : >98% (HPLC)

The biological activity of this compound is largely attributed to its interaction with various biological pathways:

  • Neuroprotective Effects : Studies indicate that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and thereby protecting cells from oxidative damage.
  • Anti-inflammatory Properties : Research suggests that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Activity TypeObservations/FindingsReferences
NeuroprotectionInhibition of neuronal cell death in models of neurodegeneration
AntioxidantSignificant reduction in reactive oxygen species (ROS) levels
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated models

Case Study 1: Neuroprotection in Experimental Models

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, it was found that this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The mechanism was linked to the modulation of glutamate receptors and enhancement of neurotrophic factors.

Case Study 2: Antioxidant Activity Assessment

A series of experiments demonstrated that the compound exhibited potent antioxidant activity in vitro. The compound effectively scavenged free radicals and inhibited lipid peroxidation in cellular models, indicating its potential for use in conditions associated with oxidative stress.

Case Study 3: Inhibition of Inflammatory Cytokines

In vivo studies showed that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in animal models of arthritis. This suggests a promising role for this compound in managing chronic inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid, and what analytical methods are used to confirm its structure?

  • Methodological Answer : The synthesis typically involves:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the tetrahydroisoquinoline scaffold via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .
  • Carboxylic Acid Functionalization : Coupling the Boc-protected intermediate with acetic acid derivatives via esterification or alkylation .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Analytical Methods :
  • NMR Spectroscopy : Confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups) and acetic acid moiety (δ 3.6–4.0 ppm for CH₂) .
  • IR Spectroscopy : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the reactivity of the tetrahydroisoquinoline scaffold in subsequent reactions?

  • Methodological Answer : The Boc group:
  • Stabilizes the Amine : Prevents undesired nucleophilic reactions during multi-step syntheses.
  • Acid-Labile : Removable under mild acidic conditions (e.g., TFA in DCM), enabling selective deprotection without disrupting the acetic acid moiety .
  • Steric Effects : May hinder reactions at the 1,2,3,4-tetrahydroisoquinoline nitrogen, requiring optimization of reaction conditions (e.g., elevated temperatures) .

Q. What are the recommended storage conditions and stability parameters for this compound under laboratory settings?

  • Methodological Answer :
  • Storage : -20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
  • Stability :
ConditionStability ProfileEvidence
Room TemperatureStable for ≤48 hours in dry DCM
Aqueous SolutionsRapid hydrolysis at pH < 3
Light ExposureDegrades after 7 days (UV-Vis)

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses, particularly regarding regioselectivity challenges?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve Boc stability during alkylation .
  • Temperature Control : Lower temperatures (-10°C) reduce racemization in stereosensitive steps .

Q. How do pH and solvent polarity affect the stability of the Boc group, and what experimental approaches quantify these effects?

  • Methodological Answer :
  • pH Studies : Monitor Boc cleavage kinetics via HPLC under varying pH (1–7). At pH 2, half-life ≈ 2 hours .
  • Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity (e.g., ethanol vs. THF) with Boc stability. Polar solvents accelerate hydrolysis .
  • Quantification : LC-MS tracks degradation products (e.g., tert-butanol) .

Q. How can computational chemistry predict reaction pathways or tautomeric equilibria involving this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomer stability (e.g., keto-enol equilibria in the acetic acid moiety) .
  • Transition State Analysis : Identify rate-determining steps in Boc deprotection using Gaussian 16 .

Q. What methodologies resolve contradictions between spectroscopic data and expected structural conformations?

  • Methodological Answer :
  • 2D NMR : Use NOESY to confirm spatial proximity of Boc methyl groups to the tetrahydroisoquinoline ring .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., acetic acid positioning) .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what in vitro assays validate its utility?

  • Methodological Answer :
  • Applications :
  • Peptide Mimetics : Incorporate into protease inhibitors via amide bond formation .
  • Heterocycle Synthesis : React with arylglyoxals to form furocoumarins (e.g., antitumor agents) .
  • Validation Assays :
Assay TypeTargetOutcome (IC₅₀)Evidence
Cell ViabilityHeLa Cells12 µM
Enzyme InhibitionCOX-28.5 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid

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